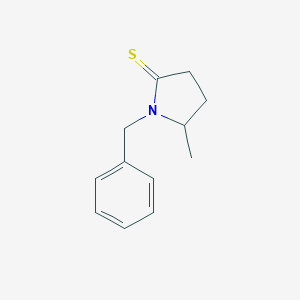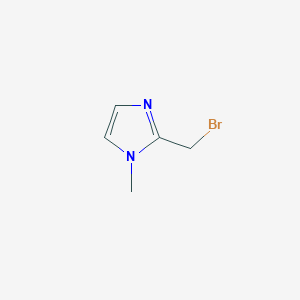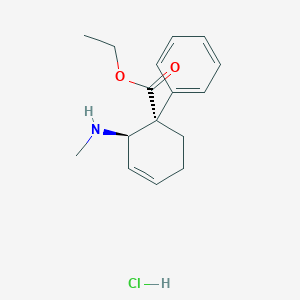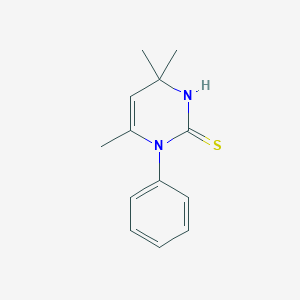
3'-唾液酸乳糖
描述
3’-Sialyllactose (3’-SL) is a prebiotic that maintains immune homeostasis and exerts anti-inflammatory and anti-arthritic effects . It is an ordinary carbohydrate with the lowest toxicity rating and can be used for research on inflammation . It is a compound where the acetylneuraminyl (NANA) unit is connected to the galactosyl unit of lactose at the 3 position .
Synthesis Analysis
3’-SL can be synthesized from glucose and lactose by introducing neuA and nst from Neisseria meningitidis into Bacillus subtilis 168 . The 3’-SL synthetic pathway can be optimized with a push–pull–restrain strategy, which includes optimizing the promoters and ribosome binding site sequences of neuA and nst to increase the expression of the two enzymes . The β-galactosidase gene can be deleted to reduce the consumption of competitive lactose .Molecular Structure Analysis
The molecular formula of 3’-Sialyllactose is C23H39NO19 . It has an average mass of 633.551 Da and a mono-isotopic mass of 633.211609 Da .Chemical Reactions Analysis
In the presence of a carboxyl group activator and a catalyst, α2,3-linked sialic acids condense with the subterminal monosaccharides to form lactones, while α2,6-linked sialic acids form amide or ester derivatives . In a second step, the lactones are converted into amide derivatives .Physical And Chemical Properties Analysis
3’-Sialyllactose has a density of 1.7±0.1 g/cm3 and a boiling point of 1132.8±65.0 °C at 760 mmHg .科学研究应用
生物技术生产:
- 3'-唾液酸乳糖 (3'-SL) 是一种重要的人乳寡糖。Zhang 等人(2022 年)的一项研究重点关注在大肠杆菌中高效生产 3'-SL,实现了报道的最高细胞外 3'-SL 浓度 (Zhang, Zhu, Zhang, & Mu, 2022)。
医疗应用:
- Luo 等人(2014 年)探索了一种用于从乳制品副产品中生物催化生产 3'-唾液酸乳糖的集成膜系统,展示了一种更经济、更高效的生产工艺 (Luo, Nordvang, Morthensen, Zeuner, Meyer, Mikkelsen, & Pinelo, 2014)。
- Eom 等人(2020 年)开发了一种使用液相色谱-串联质谱法同时定量测定迷你猪血浆中 3'-SL 和 6'-SL 的方法,辅助药代动力学研究 (Eom, Jang, Hwang, Kim, Kang, & Lee, 2020)。
健康和营养:
- Monaco 等人(2019 年)的一项研究评估了 3'-唾液酸乳糖钠盐补充剂对新生仔猪的安全性,证实了其安全性和有效性 (Monaco, Gurung, & Donovan, 2019)。
- Jacobi 等人(2016 年)发现唾液酸乳糖的膳食异构体,包括 3'-SL,可以增加新生仔猪脑中的唾液酸并调节肠道相关微生物群 (Jacobi, Yatsunenko, Li, Dasgupta, Yu, Berg, Chichlowski, & Odle, 2016)。
潜在的治疗应用:
- Kang 等人(2018 年)发现 3'-SL 可以改善实验性类风湿关节炎的进展,表明其作为治疗剂的潜力 (Kang, Kwon, Lee, Cho, Lee, Ryu, Youm, Jeon, Cho, Jeong, Lee, Kim, & Yang, 2018)。
- Jeon 等人(2017 年)报道 3'-SL 通过促进软骨稳态来预防骨关节炎的发展 (Jeon, Kang, Lee, Cho, Song, Kim, Park, & Yang, 2017)。
分析方法:
- Jang 等人(2021 年)验证了一种用于定量测定大鼠血浆中 3'-SL 的方法,增强了对其药代动力学的理解 (Jang, Eom, Hwang, Kim, & Lee, 2021)。
- Zhang 等人(2023 年)开发了一种测定食用燕窝中 3'-SL 的方法,为评估其营养价值提供了一种新方法 (Zhang, Liang, Bai, Xiao, Liu, Fan, & Guo, 2023)。
其他应用:
- Sgambato 等人(2016 年)探讨了 3'-SL 对间充质干细胞命运的影响,突出了其在组织工程应用中的潜力 (Sgambato, Russo, Montesi, Panseri, Marcacci, Caravà, Raspanti, & Cipolla, 2016)。
- Woerly 等人(2008 年)开发了一种含有 3'-唾液酸乳糖的水凝胶,展示了其在生物医学应用中的潜力 (Woerly, Fort, Pignot-Paintrand, Cottet, Carcenac, Savasta, & Woerly, 2008)。
作用机制
Target of Action
3’-Sialyllactose (3’-SL) primarily targets the cell surface protein, SIGLEC-3 (also known as CD33), which is widely expressed in animal cells . SIGLEC-3 plays a crucial role in cellular processes such as differentiation and apoptosis .
Mode of Action
3’-SL interacts with its target, SIGLEC-3, by binding to it specifically . This binding triggers a series of cellular events, including the internalization of the 3’-SL-bound CD33 into the cytosol via a process known as caveolae-dependent endocytosis . At the molecular level, the 3’-SL-bound CD33 recruits the suppressor of cytokine signaling 3 (SOCS3) and SH2 domain-containing protein tyrosine phosphatase 1 (SHP1). SOCS3 is degraded with CD33 by proteasome degradation, while SHP-1 activates extracellular signal–regulated kinase (ERK) to induce megakaryocytic differentiation and subsequent apoptosis .
Biochemical Pathways
The biochemical pathway of 3’-SL involves the synthesis of an important precursor, Neu5Ac . This is achieved through the introduction of neuA and nst genes from Neisseria meningitidis into an engineered Bacillus subtilis, leading to the de novo biosynthesis of 3’-SL from glucose and lactose . The 3’-SL synthetic pathway is further optimized with a push–pull-restrain strategy, which includes optimizing the promoters and ribosome binding site sequences of neuA and nst to increase the expression of the two enzymes .
Pharmacokinetics
It is known that 3’-sl is highly resistant to hydrolysis by most enzymes in the intestinal mucosa of humans and rats . This resistance suggests that 3’-SL may have a high bioavailability, as it can survive the harsh conditions of the gastrointestinal tract and reach its target cells intact.
Result of Action
The action of 3’-SL results in several molecular and cellular effects. It enhances osteogenic differentiation and inhibits adipogenic differentiation of human bone marrow stromal cells (hBMSCs) . It also inhibits the receptor activator of nuclear factor κB ligand-induced osteoclast differentiation of bone marrow-derived macrophages . These actions contribute to the amelioration of osteoporosis in ovariectomized mice and positively regulate bone remodeling .
Action Environment
The action, efficacy, and stability of 3’-SL can be influenced by various environmental factors. For instance, the conversion temperature, pH, and stability under optimal temperature and pH conditions can affect the production of 3’-SL . Furthermore, the presence of other compounds, such as surfactants, can also impact the production and action of 3’-SL .
安全和危害
未来方向
3’-SL promotes the proliferation of the bifidobacterial population and shapes gut microbiota, thus it can be used in the infant formula industry . The potential for improving 3’-SL production in B. subtilis has been demonstrated . Based on the potential benefits, SL and sialylated oligosaccharides may be interesting components for application in infant nutrition .
生化分析
Biochemical Properties
3’-SL interacts with various biomolecules, contributing to biochemical reactions. It is recognized by specific proteins called siglecs, which are sialic acid-binding immunoglobulin-like lectins . The binding of 3’-SL to siglecs can modulate cellular functions, including immune responses .
Cellular Effects
3’-SL has significant effects on various types of cells and cellular processes. It has been shown to enhance osteogenic differentiation and inhibit adipogenic differentiation of human bone marrow stromal cells . It also modulates the immune response by interacting with siglecs on the surface of immune cells .
Molecular Mechanism
The molecular mechanism of 3’-SL involves its interaction with specific cellular receptors. For instance, it binds to siglecs, leading to the modulation of downstream signaling pathways . This interaction can influence gene expression, cellular metabolism, and other cellular functions .
Temporal Effects in Laboratory Settings
The effects of 3’-SL can change over time in laboratory settings. For instance, it has been shown to enhance osteogenic differentiation over time in human bone marrow stromal cells . The stability and degradation of 3’-SL can also influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3’-SL can vary with different dosages in animal models. For instance, in a study on a minipig model of rheumatoid arthritis, intra-articular injection of 3’-SL showed a therapeutic effect on collagen-induced arthritis at the cellular level .
Metabolic Pathways
3’-SL is involved in various metabolic pathways. It is synthesized from the precursors CMP-Neu5Ac and lactose via the action of the enzyme α2,3-sialyltransferase . This process is part of the larger sialic acid metabolism pathway, which plays a crucial role in cellular functions .
属性
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZGSVFYNBZVIK-FHHHURIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905216 | |
| Record name | 3′-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
35890-38-1 | |
| Record name | 3′-Sialyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35890-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylneuraminoyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035890381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3′-Sialyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-SIALYLLACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J7TAL60G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3'-Sialyllactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



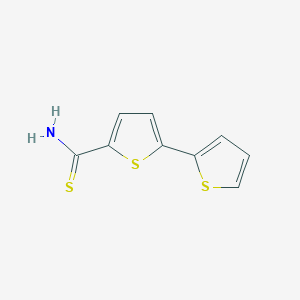


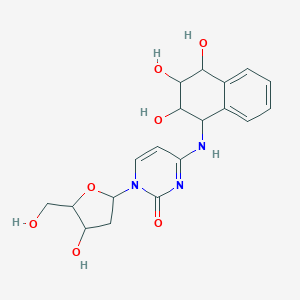
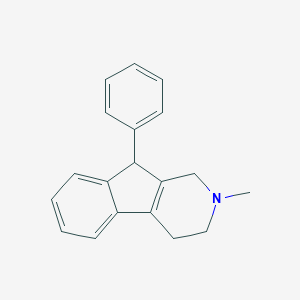


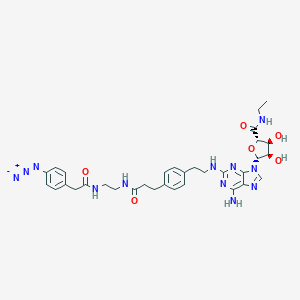
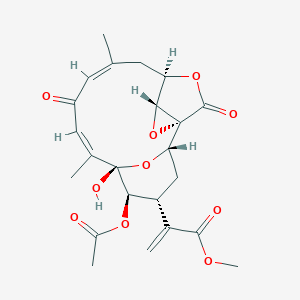
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)
